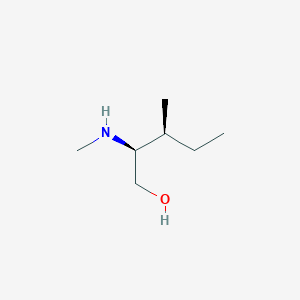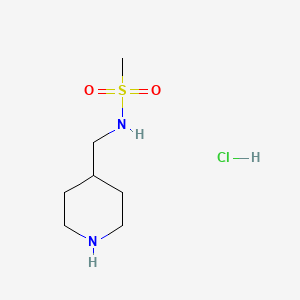
trans-3'-Hydroxy Cotinine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3'-Hydroxy Cotinine-d3 is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotine Metabolism and Pharmacologic Responses : Trans-3'-Hydroxy Cotinine (3-HC) is a significant metabolite of nicotine. A study characterized the disposition kinetics of 3-HC in smokers, including its metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc), and examined pharmacologic responses to 3-HC. The study found that 3-HC did not have nicotine-like cardiovascular effects, extending our understanding of nicotine metabolism and its variability among individuals (Benowitz & Jacob, 2001).
Biomarker for Tobacco Exposure : Trans-3'-Hydroxycotinine is considered a superior biomarker for identifying tobacco exposure. The ratio of 3HC to cotinine serves as an indicator of cytochrome P450 2A6 activity, which is vital for individualizing pharmacotherapy for tobacco addiction. A novel method using surface-enhanced Raman spectroscopy coupled with thin-layer chromatography was developed for quantifying these biomarkers in human urine samples (Huang, Han, & Li, 2013).
Environmental Tobacco Smoke Exposure in Children : The utility of urinary trans-3'-hydroxy cotinine (3HC) as a biomarker of environmental tobacco smoke (ETS) exposure was investigated in children. This study found that 3HC, along with cotinine (COT), can reliably measure and serve as strong biomarkers of ETS exposure in children (Matt et al., 2006).
Genetic and Environmental Influences on Metabolism : The ratio of trans-3′hydroxycotinine/cotinine (3HC/COT) is a marker of CYP2A6 activity, an important determinant of nicotine metabolism. A study combined genetic epidemiologic and pharmacogenetic investigation of the 3HC/COT ratio, highlighting the substantial genetic factors in determining variation in plasma 3HC/COT ratio (Swan et al., 2009).
Synthesis for Research Purposes : A simple method for the preparation of trans-3'-hydroxycotinine from cotinine was developed, facilitating its availability for various studies. This method is crucial for research involving trans-3'-hydroxycotinine as a metabolite of nicotine (Desai & Amin, 1990).
Mechanism of Action
Target of Action
trans-3’-Hydroxy Cotinine-d3 is a product of the metabolism of the primary nicotine metabolite, cotinine . It primarily targets the CYP2A6 enzyme , which is involved in the metabolic breakdown of nicotine .
Mode of Action
The interaction of trans-3’-Hydroxy Cotinine-d3 with its target, the CYP2A6 enzyme, results in the metabolic breakdown of nicotine. This process transforms nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 .
Biochemical Pathways
The biochemical pathway affected by trans-3’-Hydroxy Cotinine-d3 is the nicotine metabolic pathway . The CYP2A6 enzyme metabolizes nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 . This process affects the overall clearance of nicotine from the body.
Pharmacokinetics
The pharmacokinetics of trans-3’-Hydroxy Cotinine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of cotinine, which has a longer metabolic half-life compared to trans-3’-Hydroxy Cotinine-d3 (16 hours vs. 5 hours) . The ratio of trans-3’-Hydroxy Cotinine-d3 to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .
Result of Action
The molecular and cellular effects of trans-3’-Hydroxy Cotinine-d3’s action are primarily related to its role in the metabolism of nicotine. By being a product of nicotine metabolism, it serves as a biomarker for nicotine exposure and CYP2A6 enzymatic activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure .
Action Environment
The action, efficacy, and stability of trans-3’-Hydroxy Cotinine-d3 can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke can increase the levels of trans-3’-Hydroxy Cotinine-d3, as it is a metabolite of nicotine . Additionally, factors such as the individual’s metabolic rate, the presence of other substances, and genetic variations in the CYP2A6 enzyme can also influence the action of trans-3’-Hydroxy Cotinine-d3 .
Future Directions
Future research could focus on the racial and age-related differences in TSE, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . Additionally, the development and validation of a quantitation method based on LC-ESI-MS/MS for reliable determination of blood plasma levels of nicotine and its main metabolites cotinine and trans-3’-hydroxycotinine could be a focus .
Biochemical Analysis
Biochemical Properties
trans-3’-Hydroxy Cotinine-d3 interacts with various enzymes and proteins in the body. It is a major metabolite of nicotine and is involved in the CYP2A6 metabolic pathway . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of trans-3’-Hydroxy Cotinine-d3 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-3’-Hydroxy Cotinine-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3’-Hydroxy Cotinine-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of trans-3’-Hydroxy Cotinine-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
trans-3’-Hydroxy Cotinine-d3 is involved in the CYP2A6 metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of trans-3’-Hydroxy Cotinine-d3 within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of trans-3’-Hydroxy Cotinine-d3 and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine-d3 involves the conversion of Nicotine-d3 to trans-3'-Hydroxy Cotinine-d3 through a series of chemical reactions.", "Starting Materials": [ "Nicotine-d3", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Methanol (CH3OH)", "Acetone (CH3COCH3)", "Ethyl acetate (CH3COOCH2CH3)", "Water (H2O)" ], "Reaction": [ "Nicotine-d3 is treated with NaOH to form cotinine-d3.", "Cotinine-d3 is oxidized with KMnO4 to form 3'-hydroxycotinine-d3.", "3'-hydroxycotinine-d3 is treated with NaHSO3 to form trans-3'-hydroxycotinine-d3.", "Trans-3'-hydroxycotinine-d3 is extracted with ethyl acetate.", "The ethyl acetate layer is washed with water and dried over Na2CO3.", "The ethyl acetate is evaporated to yield trans-3'-hydroxycotinine-d3 as a solid.", "Trans-3'-hydroxycotinine-d3 is dissolved in methanol and treated with HCl to form trans-3'-hydroxycotinine-d3 hydrochloride salt.", "Trans-3'-hydroxycotinine-d3 hydrochloride salt is dried to yield trans-3'-hydroxycotinine-d3-d3." ] } | |
CAS No. |
159956-78-2 |
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3S,5R)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m1/s1/i1D3 |
InChI Key |
XOKCJXZZNAUIQN-CSUNFMACSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=CN=CC=C2 |
SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(pyrrolidin-1-ylMethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/no-structure.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)



![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
